DTI 0009

Adenosine A1 receptor Receptor binding affinity Selectivity profiling

Researchers studying AV nodal conduction often face compounds that confound rate control with hypotension. DTI 0009 (Selodenoson) directly addresses this by selectively activating A1AR with 278-340-fold selectivity over A2A, reducing ventricular rate without lowering blood pressure in Phase II trials. • 5.9× higher A1 affinity than Tecadenoson (Ki=1.1 nM vs 6.5 nM) • Dose-dependent renal clearance autoinhibition enables unique DDI research • 3-fold functional selectivity for AV nodal slowing over heart rate reduction Supplied with >99% purity and analytical documentation; global shipping available.

Molecular Formula C17H24N6O4
Molecular Weight 376.4 g/mol
Cat. No. B12361070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTI 0009
Molecular FormulaC17H24N6O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O
InChIInChI=1S/C17H24N6O4/c1-2-18-16(26)13-11(24)12(25)17(27-13)23-8-21-10-14(19-7-20-15(10)23)22-9-5-3-4-6-9/h7-9,11-13,17,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t11?,12-,13-,17+/m0/s1
InChIKeyGWVQGVCXFNYGFP-WLRYYPKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTI 0009 (Selodenoson): Selective A1 Agonist Overview


DTI 0009 (Selodenoson; RG-14202; GR-56072) is a purine nucleoside derivative and a selective adenosine A1 receptor (A1AR) full agonist. It was developed by Aderis Pharmaceuticals and advanced to Phase II clinical trials for ventricular rate control in atrial fibrillation, with the explicit design goal of slowing AV nodal conduction while minimizing blood pressure reduction or cardiac function impairment [1]. The compound is supplied for research use by specialized chemical vendors under CAS 110299-05-3, typically with >98% purity [2].

DTI 0009 vs. Other A1 Agonists: Key Differences


Despite shared A1AR targeting, adenosine A1 agonists exhibit substantial divergence in selectivity, pharmacokinetics, and functional outcomes that preclude simple substitution in research or preclinical development [1]. Even among clinical-stage A1AR agonists for atrial arrhythmias (e.g., Tecadenoson, Capadenoson), quantitative differences in A2A selectivity, renal elimination profiles, and rate-dependent AV nodal effects [2] mandate compound-specific experimental design. The evidence below documents exactly where DTI 0009's quantitative profile diverges from closest analogs.

Quantitative Comparison: DTI 0009 vs. A1 Agonists


A1 Receptor Affinity vs. Tecadenoson

In recombinant human adenosine receptor binding assays, DTI 0009 (Selodenoson) demonstrates an A1 Ki of 1.1 nM and an A2A Ki of 306 nM, yielding a 278-fold A1/A2A selectivity ratio [1]. In contrast, Tecadenoson (CVT-510) shows an A1 Ki of 6.5 nM and an A2A Ki of 2,315 nM, translating to a 356-fold A1/A2A selectivity [1]. A patent source additionally reports a 340-fold A1/A2A selectivity ratio for DTI 0009 [2].

Adenosine A1 receptor Receptor binding affinity Selectivity profiling

Hemodynamic-Sparing Ventricular Rate Control

In a Phase II double-blind, placebo-controlled trial in 63 patients with atrial fibrillation, intravenous DTI 0009 at doses of 2, 4, 6, 8, 10, or 12 mcg/kg as a 15-minute infusion significantly reduced ventricular rate at 5, 15, and 30 minutes compared to placebo [1]. Crucially, no significant changes in systolic or diastolic blood pressure were observed [1]. This contrasts with the non-selective agonist adenosine, which activates A2A/A2B receptors and causes dose-limiting hypotension [2].

Atrial fibrillation Ventricular rate control Hemodynamic safety

Renal Clearance Autoinhibition

DTI 0009 exhibits a unique dose- and time-dependent pharmacokinetic profile characterized by autoinhibition of its own renal clearance via A1 receptor activation. In healthy subjects receiving 30-minute IV infusions of 1 or 5 mcg/kg, total clearance (CLtot) and renal clearance (CLren) decreased by 25% and 29%, respectively, with increasing dose, while non-renal clearance remained unchanged [1]. Approximately 42% of DTI 0009 was eliminated unchanged in urine, with 3.7% as glucuronide [1]. Instantaneous renal clearance paralleled DTI 0009-induced transient reductions in urine flow and creatinine clearance [1]. This autoinhibitory PK behavior is not documented for Tecadenoson, which lacks detailed renal PK characterization.

Pharmacokinetics Renal elimination Dose-dependent clearance

Preferential AV Nodal Slowing

In isolated guinea pig heart preparations, DTI 0009 is three-fold more potent at slowing AV nodal conduction (prolongation of stimulus-to-His bundle interval) than at reducing spontaneous heart rate [1]. Furthermore, the effect is rate-dependent, with greater potency during rapid atrial pacing than during normal sinus rhythm [1]. This functional separation suggests DTI 0009 can terminate supraventricular arrhythmias at doses that minimally impact normal sinus rate. In contrast, Tecadenoson also demonstrates AV nodal slowing (EC50 = 41 nM in isolated heart), but the quantitative difference in functional selectivity (AV nodal vs chronotropic) is less clearly defined [2].

AV nodal conduction Rate-dependence Functional selectivity

DTI 0009: Recommended Research Applications


Hemodynamic-Sparing AF Rate Control

DTI 0009 is optimally suited for preclinical and translational studies of ventricular rate control in atrial fibrillation where preservation of blood pressure is a critical endpoint. Phase II clinical evidence confirms significant ventricular rate reduction without hypotension [1], distinguishing it from non-selective adenosine and making it a reference tool for investigating A1-mediated AV nodal slowing.

A1 Agonist Selectivity SAR Studies

With a 5.9-fold higher A1 affinity than Tecadenoson (Ki = 1.1 nM vs 6.5 nM) and a defined 278-340-fold A1/A2A selectivity window [2], DTI 0009 serves as a high-affinity benchmark compound for SAR campaigns aimed at optimizing A1/A2A discrimination in purine nucleoside derivatives.

Renal A1 Autoinhibitory Pharmacokinetics

The unique dose-dependent renal clearance autoinhibition of DTI 0009 (29% reduction in CLren at 5 mcg/kg vs 1 mcg/kg) [3] makes it a valuable probe for studying A1 receptor-mediated regulation of renal tubular secretion and urine flow, with direct relevance to drug-drug interaction and nephrology research.

Rate-Dependent AV Nodal Conduction

The three-fold functional selectivity for AV nodal conduction slowing over heart rate reduction, and enhanced potency during rapid atrial pacing [4], positions DTI 0009 as a tool of choice for ex vivo or in vivo models examining rate-dependent electrophysiological effects on the AV node.

Technical Documentation Hub

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